![molecular formula C9H15Cl2N3O B2859203 6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride CAS No. 2344681-63-4](/img/structure/B2859203.png)
6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride” is a chemical compound with the IUPAC name 6-(piperazin-1-yl)pyridin-2-ol dihydrochloride . It is related to the compound 6-Methyl-1-(2-(piperazin-1-yl)ethyl)pyridin-2(1H)-one hydrochloride .
Synthesis Analysis
The synthesis of piperazine derivatives, such as this compound, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3O.2ClH/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2,(H,11,13);2*1H . This indicates that the compound has a molecular weight of 252.14 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 252.14 . The compound follows Lipinski’s rule of five, indicating it has drug-like properties .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Metabolic Pathways and Urinary Excretion
L-735,524, a potent HIV-1 protease inhibitor, shows its metabolism involves glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation. The intact parent compound and its metabolites have been characterized, indicating minor urinary excretion pathways (Balani et al., 1995).
Disposition of BMS-690514
The disposition of BMS-690514, an inhibitor of multiple growth factor receptors, in humans showed extensive metabolism with significant excretion of metabolites in both bile and urine. This suggests a high metabolic transformation rate for compounds in this class (Christopher et al., 2010).
Metabolite Identification
In the context of antimalarial piperaquine, several metabolites were identified in human urine. This research aids in understanding the drug's metabolism and the characterization of its unusual metabolites, contributing to the optimization of antimalarial therapies (Tarning et al., 2006).
Drug Repurposing and Novel Applications
Neurotoxicity and Parkinsonism
Research into compounds related to "6-Piperazin-1-yl-1H-pyridin-2-one dihydrochloride" has led to insights into neurotoxicity and the development of parkinsonism following exposure to certain chemicals, illustrating the need for careful evaluation of neurological outcomes in drug development (Langston et al., 1983).
Antipsychotic Potential and Brain Receptor Studies
The exploration of novel antipsychotics and their effects on brain receptors has been a significant area of research. Studies on compounds like ST2472 in models of prepulse inhibition (PPI) have contributed to understanding the potential of new treatments for schizophrenia and other psychiatric disorders (Lombardo et al., 2009).
Repellent Efficacy against Mosquitoes and Black Flies
Investigations into the repellent efficacy of various compounds, including those related to "6-Piperazin-1-yl-1H-pyridin-2-one dihydrochloride," have provided valuable insights into developing more effective protection against vector-borne diseases (Debboun et al., 2000).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-piperazin-1-yl-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O.2ClH/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12;;/h1-3,10H,4-7H2,(H,11,13);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDVULGXUEILX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=O)N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperazin-1-yl-1H-pyridin-2-one;dihydrochloride |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.